

Spectral Properties of Rhod 2 Triammonium Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rhod 2 triammonium*

Cat. No.: *B1177281*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral and chemical properties of **Rhod 2 triammonium** salt, a fluorescent indicator widely used for the detection of intracellular calcium (Ca^{2+}), particularly within mitochondria. This document details the dye's spectral characteristics, provides experimental protocols for its use, and illustrates its application in studying cellular signaling pathways.

Core Spectral and Chemical Properties

Rhod 2 is a rhodamine-based fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca^{2+} . The triammonium salt form is the membrane-impermeant version of the dye, making it suitable for direct introduction into the cellular interior via methods such as microinjection or for in vitro assays. Once inside the cell, its acetoxyethyl (AM) ester counterpart, Rhod 2-AM, is hydrolyzed by intracellular esterases to yield the active, membrane-impermeant triammonium salt form.

Quantitative Data Summary

The key spectral and chemical properties of **Rhod 2 triammonium** salt (post-hydrolysis for intracellular measurements) are summarized in the table below for easy reference and comparison.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~552 - 556 nm [1][2][3][4][5]	In the presence of Ca^{2+}
Emission Maximum (λ_{em})	~576 - 581 nm [1][2][3][4][5]	In the presence of Ca^{2+}
Molar Extinction Coefficient (ϵ)	~80,000 $\text{cm}^{-1}\text{M}^{-1}$ [1]	At 556 nm
Quantum Yield (Φ)	~0.1 [3]	For the AM form, used as an estimate for the hydrolyzed form.
Dissociation Constant (K_d) for Ca^{2+}	~570 nM - 1 μM [1][3][6]	Can vary depending on experimental conditions such as pH, temperature, and ionic strength.
Solubility	Soluble in water ($\text{pH} > 6$) and DMSO [1]	
Form	Orange-red solid [1]	

Experimental Protocols

Accurate and reproducible measurements with **Rhod 2 triammonium** salt require careful adherence to established protocols. Below are detailed methodologies for key experimental applications.

In Vitro Spectrofluorometric Calcium Titration

This protocol is designed to determine the dissociation constant (K_d) of Rhod 2 for Ca^{2+} in a controlled in vitro environment.

Materials:

- **Rhod 2 triammonium** salt
- Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
- Calcium stock solution (e.g., 10 mM CaCl_2 in calcium-free buffer)

- EGTA stock solution (e.g., 10 mM in calcium-free buffer)
- Spectrofluorometer

Procedure:

- Prepare a stock solution of **Rhod 2 triammonium** salt in the calcium-free buffer at a concentration of approximately 1 μ M.
- Determine F_{max} (maximum fluorescence):
 - Add a saturating amount of the calcium stock solution to a cuvette containing the Rhod 2 solution (final Ca^{2+} concentration should be >10 times the expected K_d).
 - Record the fluorescence emission spectrum (e.g., 560-650 nm) with excitation at the optimal wavelength (e.g., 552 nm). The peak fluorescence intensity represents F_{max} .
- Determine F_{min} (minimum fluorescence):
 - To a fresh cuvette of the Rhod 2 solution, add EGTA to chelate any contaminating Ca^{2+} (final EGTA concentration of ~1-2 mM).
 - Record the fluorescence emission spectrum under the same conditions as for F_{max} . The peak fluorescence intensity represents F_{min} .
- Perform Calcium Titration:
 - Prepare a series of calibration buffers with known free Ca^{2+} concentrations using a calcium buffer kit or by calculation using software such as MaxChelator.
 - Add Rhod 2 to each calibration buffer to the same final concentration as the stock solution.
 - Measure the fluorescence intensity (F) for each sample at the emission maximum.
- Calculate the Dissociation Constant (K_d):
 - Plot the fluorescence intensity (F) as a function of the free Ca^{2+} concentration.

- Fit the data to the following equation to determine the Kd: $[\text{Ca}^{2+}]_{\text{free}} = \text{Kd} * (\text{F} - \text{F}_{\text{min}}) / (\text{F}_{\text{max}} - \text{F})$

Intracellular Loading of Rhod 2 Triammonium Salt

As **Rhod 2 triammonium** salt is membrane-impermeant, it must be introduced into cells using physical methods.

1. Microinjection:

- Prepare the injection solution: Dissolve **Rhod 2 triammonium** salt in an appropriate intracellular buffer (e.g., potassium-based) to a final concentration of 50-100 μM .
- Load the micropipette: Backfill a fine-tipped glass micropipette with the injection solution.
- Perform microinjection: Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell and deliver a small volume of the dye solution using controlled pressure.
- Allow for diffusion: Incubate the cells for 15-30 minutes to allow the dye to diffuse throughout the cytoplasm.

2. Scrape Loading:

- Cell Preparation: Grow cells to a confluent monolayer on a culture dish.
- Prepare Loading Buffer: Dissolve **Rhod 2 triammonium** salt in a calcium-free buffer (e.g., PBS) to a final concentration of 10-50 μM .
- Scrape Loading Procedure:
 - Gently wash the cell monolayer with calcium-free buffer.
 - Remove the buffer and add a small volume of the Rhod 2 loading buffer.
 - Using a rubber policeman or a cell scraper, gently scrape a section of the monolayer. This transiently permeabilizes the cell membranes, allowing the dye to enter.

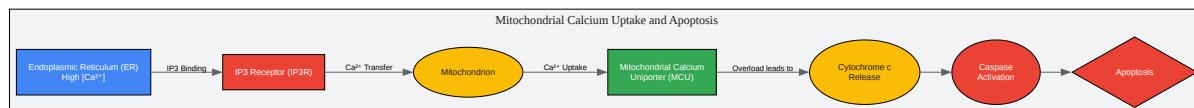
- Immediately after scraping, add complete culture medium to the dish to reseal the cell membranes.
- Incubate for 30-60 minutes to allow for recovery and dye de-esterification (if any residual AM ester is present).
- Wash the cells to remove extracellular dye before imaging.

Fluorescence Microscopy of Intracellular Calcium

This protocol outlines the general steps for imaging intracellular Ca^{2+} dynamics using Rhod 2.

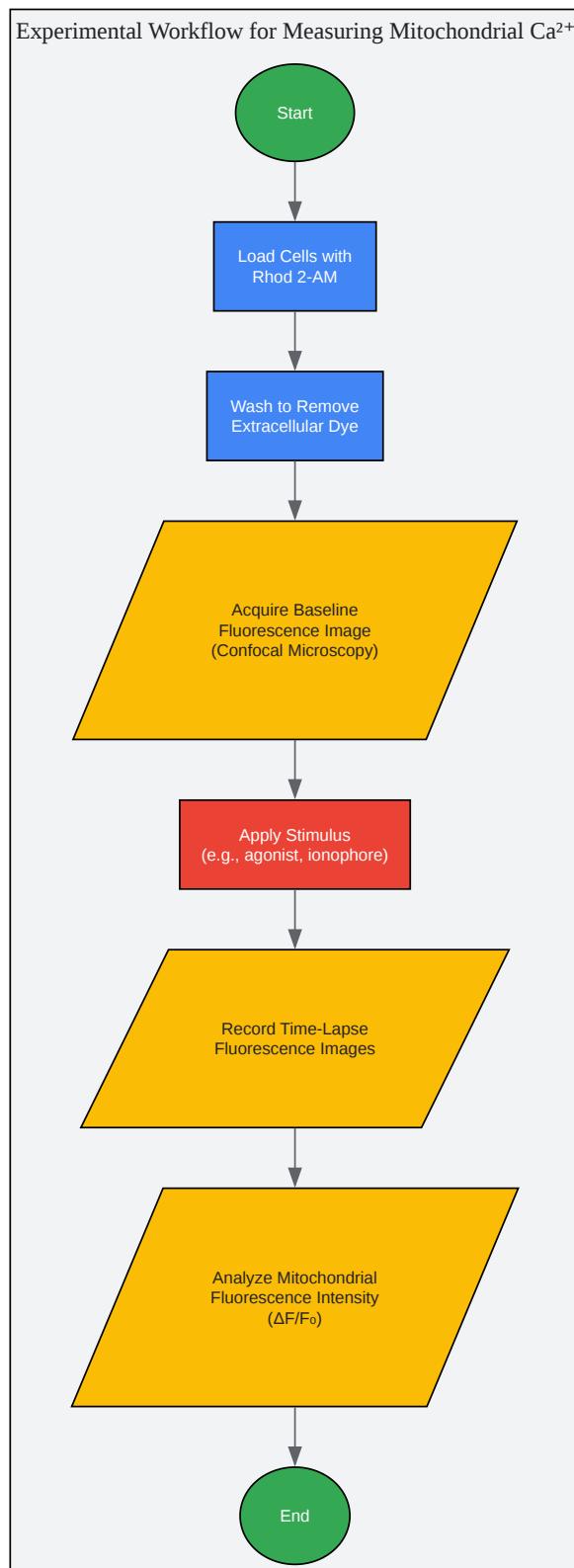
Instrumentation:

- Fluorescence microscope (confocal or widefield) equipped with appropriate filters for Rhodamine-based dyes (e.g., TRITC or Texas Red filter sets).
- Light source (e.g., mercury arc lamp, xenon arc lamp, or laser).
- Sensitive camera (e.g., sCMOS or EMCCD).


Procedure:

- Cell Loading: Load cells with Rhod 2 using either the AM ester protocol or by microinjection/scrape loading of the triammonium salt as described above.
- Imaging:
 - Mount the coverslip with the loaded cells onto the microscope stage in an appropriate imaging chamber containing physiological buffer.
 - Excite the cells at ~540-560 nm and collect the emitted fluorescence at ~570-620 nm.
 - Acquire a baseline fluorescence image before stimulating the cells.
 - Apply a stimulus known to induce a Ca^{2+} response (e.g., a neurotransmitter, growth factor, or ionophore).

- Record a time-lapse series of images to capture the change in fluorescence intensity over time.
- Data Analysis:
 - Select regions of interest (ROIs) within the cells (e.g., cytoplasm, mitochondria).
 - Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.
 - Express the change in fluorescence as a ratio of the baseline fluorescence ($\Delta F/F_0$) to normalize for variations in dye loading and cell thickness.


Signaling Pathway Visualization

Rhod 2 is particularly valuable for studying the role of mitochondrial Ca^{2+} in various signaling pathways, including apoptosis. The following diagrams, generated using the DOT language, illustrate key pathways where Rhod 2 can be employed.

[Click to download full resolution via product page](#)

Caption: Mitochondrial calcium uptake via the MCU, triggered by IP3R-mediated ER calcium release, can lead to cytochrome c release and apoptosis.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for measuring changes in mitochondrial calcium concentration using Rhod 2-AM and fluorescence microscopy.

Conclusion

Rhod 2 triammonium salt is a powerful tool for the quantitative measurement of intracellular and, most notably, mitochondrial calcium concentrations. Its long-wavelength excitation and emission properties make it particularly suitable for use in cells with high autofluorescence. By understanding its spectral properties and employing the detailed protocols provided in this guide, researchers can effectively utilize Rhod 2 to investigate the intricate role of calcium in a wide range of cellular processes, from signal transduction to apoptosis, thereby advancing scientific discovery and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biotium.com [biotium.com]
- 2. IP3 Receptors, Mitochondria, and Ca²⁺ Signaling: Implications for Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhod-2 AM | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Rhod-2 AM, fluorescent Ca²⁺ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- To cite this document: BenchChem. [Spectral Properties of Rhod 2 Triammonium Salt: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177281#spectral-properties-of-rhod-2-triammonium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com